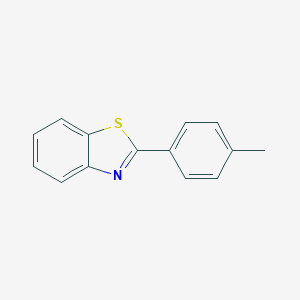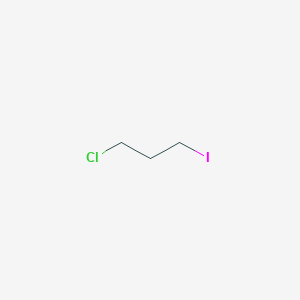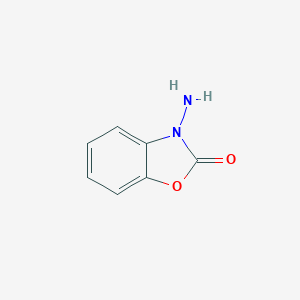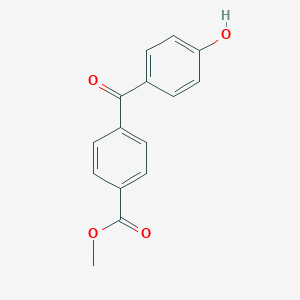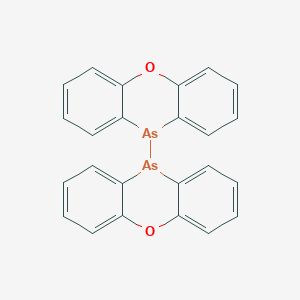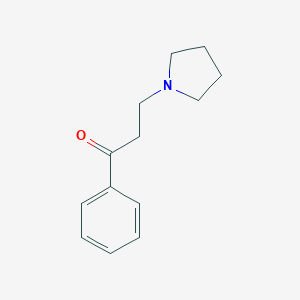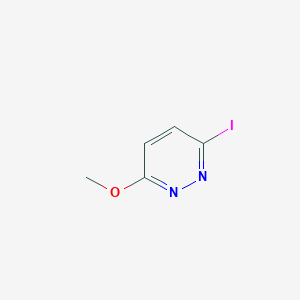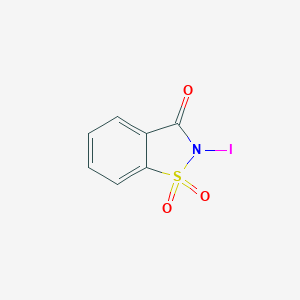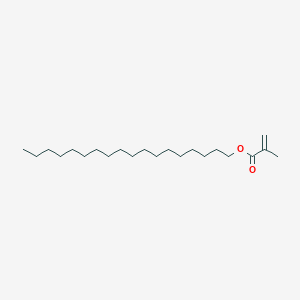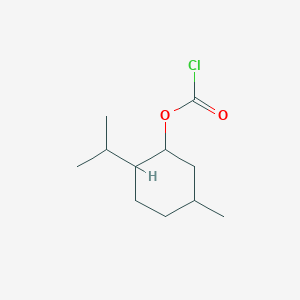
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, “(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate”, was reported in a study . The reaction employed diacetoxyiodobenzene (DIB) and ammonium carbamate, and occurred in acetonitrile at room temperature. The imidation of sulfur proceeded with complete stereocontrol, and the reaction afforded the desired product as a single diastereoisomer and with high enantiocontrol (e.r. = 97:3) in 70% yield .Scientific Research Applications
Synthesis of Chiral Derivatives
(-)-Menthyl chloroformate: is widely used in the synthesis of chiral derivatives which are crucial in the production of various pharmaceuticals. The compound’s ability to introduce chirality effectively makes it valuable for synthesizing enantiomerically pure molecules, which can lead to drugs with improved efficacy and reduced side effects .
Asymmetric Catalysis
In the field of asymmetric catalysis, (-)-Menthyl chloroformate is employed to prepare catalysts that can influence the outcome of chemical reactions to favor the formation of a specific enantiomer. This is particularly important in the development of new medications where the chirality of a drug molecule can affect its interaction with biological targets .
Analytical Reagent in Chromatography
The compound serves as an analytical reagent in chromatography, particularly in gas chromatography-mass spectrometry (GC-MS), to separate and analyze chiral molecules. It helps in the determination of enantiomeric composition of mixtures, which is essential in quality control processes in the pharmaceutical industry .
Intermediate in Pharmaceutical Synthesis
As an intermediate in pharmaceutical synthesis, (-)-Menthyl chloroformate is involved in the production of active pharmaceutical ingredients (APIs). Its reactivity allows for the formation of various functional groups, aiding in the multi-step synthesis of complex drug molecules .
Material Science Applications
In material science, (-)-Menthyl chloroformate can be used to modify the surface properties of materials. For instance, it can be used to introduce chiral centers on polymers, which can then interact with other chiral substances, potentially leading to applications in drug delivery systems .
Research and Development
The compound is restricted under TSCA to research and development or as an analytical reagent. This highlights its importance in experimental and investigative applications, where it is used in the synthesis of novel compounds or the exploration of new synthetic pathways .
Mechanism of Action
Target of Action
(-)-Menthyl chloroformate, also known as (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate or (1R)-(-)-Menthyl chloroformate, is a complex organic compound. Chloroformates in general are known to react with amines and alcohols, forming carbamates and esters respectively .
Mode of Action
The interaction of (-)-Menthyl chloroformate with its targets involves a chemical reaction where the chloroformate group reacts with nucleophilic sites on the target molecule . This can result in the formation of new compounds, such as carbamates when reacting with amines, or esters when reacting with alcohols . The exact changes resulting from these interactions would depend on the specific target molecule.
Result of Action
The molecular and cellular effects of (-)-Menthyl chloroformate’s action would depend on the specific targets and biochemical pathways involved . Given its reactivity, it could potentially lead to various changes at the molecular and cellular level, including the formation of new compounds and potential impacts on cellular functions.
Action Environment
The action, efficacy, and stability of (-)-Menthyl chloroformate can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals that could potentially react with the chloroformate group . Proper storage and handling are crucial to maintain the stability and effectiveness of this compound .
properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUPCUCGVCGPPA-KXUCPTDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate | |
CAS RN |
14602-86-9 | |
| Record name | Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-(1α,2β,5α)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (-)-menthyl chloroformate?
A1: The molecular formula of (-)-menthyl chloroformate is C11H19ClO2, and its molecular weight is 218.72 g/mol.
Q2: Is there spectroscopic data available for (-)-menthyl chloroformate?
A2: While specific spectroscopic data for (-)-menthyl chloroformate was not detailed in the provided research papers, researchers commonly employ techniques like NMR (1H and 13C), IR, and mass spectrometry to characterize the compound and its derivatives.
Q3: Is (-)-menthyl chloroformate compatible with common solvents used in organic synthesis?
A3: Yes, (-)-menthyl chloroformate exhibits compatibility with a wide range of organic solvents, including acetonitrile, methanol, chloroform, dichloromethane, and tetrahydrofuran, making it suitable for various reaction conditions [, , , , , , , ].
Q4: What is the stability of (-)-menthyl chloroformate under different storage conditions?
A4: While specific stability data wasn't provided in the research papers, it's generally recommended to store (-)-menthyl chloroformate under anhydrous conditions at low temperatures to minimize degradation.
Q5: What is the main application of (-)-menthyl chloroformate in analytical chemistry?
A5: (-)-Menthyl chloroformate serves as a chiral derivatizing agent (CDA) to resolve enantiomers of chiral compounds, especially amines and alcohols, for subsequent separation and analysis using techniques like GC and HPLC [, , , , , , , , , , , , , , , , , , ].
Q6: How does (-)-menthyl chloroformate react with its target molecules?
A6: (-)-Menthyl chloroformate reacts with chiral amines and alcohols through a nucleophilic acyl substitution reaction. This reaction forms diastereomeric carbamate derivatives, which possess distinct physicochemical properties enabling their separation on achiral stationary phases [, , , , , , , , , , , , , , , , , , ].
Q7: Can (-)-menthyl chloroformate be used for quantitative analysis of enantiomers?
A7: Yes, by utilizing (-)-menthyl chloroformate for derivatization followed by chromatographic analysis (GC or HPLC), researchers can determine the enantiomeric excess (ee) or enantiomeric ratios of chiral compounds in various matrices, including biological samples and pharmaceutical formulations [, , , , , ].
Q8: What are some specific examples of compounds successfully resolved using (-)-menthyl chloroformate?
A8: A variety of compounds, including beta-blockers (e.g., acebutolol, metoprolol, pindolol), amphetamine, methamphetamine, fluoxetine, atenolol, methadone, carvedilol, ephedrine, and various tetrahydroisoquinolines have been successfully resolved using (-)-menthyl chloroformate [, , , , , , , , , ].
Q9: Are there limitations to using (-)-menthyl chloroformate as a CDA?
A9: While versatile, (-)-menthyl chloroformate might not be suitable for all chiral compounds. Reaction conditions may need optimization depending on the target molecule's reactivity and steric hindrance. Additionally, access to chiral chromatographic columns might be necessary for certain applications.
Q10: How does the chirality of (-)-menthyl chloroformate contribute to its enantioselectivity?
A10: The chirality of the menthyl group in (-)-menthyl chloroformate is crucial for its enantioselectivity. When it reacts with a racemic mixture of a chiral compound, it forms diastereomeric pairs of carbamates. These diastereomers, unlike enantiomers, possess different physical and chemical properties, making them separable on achiral stationary phases.
Q11: Which analytical techniques are commonly used for analyzing (-)-menthyl chloroformate derivatives?
A11: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV, fluorescence, and mass spectrometry, are frequently employed to analyze the diastereomeric derivatives formed after derivatization with (-)-menthyl chloroformate [, , , , , , , , , , , , , , , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

